Home > Products > Screening Compounds P100535 > (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol
(3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol -

(3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol

Catalog Number: EVT-5819612
CAS Number:
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) [, , , , , , ]

Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. It is the first compound in its class to be identified with this specific activity profile. [] JDTic's structure contains a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, crucial for its kappa opioid receptor activity. [, ] The (3R,4R) stereochemistry of this core, along with the specific configurations of other substituents, is essential for its potency and selectivity. [, ]

2. (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues []

Compound Description: These analogues of JDTic were synthesized to explore the structure-activity relationship of the parent compound and potentially identify new kappa opioid receptor antagonists with improved pharmacological profiles. [] These analogues involve modifications to the hydroxyl groups of JDTic, replacing them with various other substituents. [] Some analogues exhibited potent and selective kappa opioid receptor antagonism, with some showing even greater selectivity for the kappa receptor than JDTic. []

3. 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01) []

Compound Description: PB17-026-01 is a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2. [] This compound was designed through structure-based drug design and binds to the allosteric binding pocket of SHP2. [] Its inhibitory activity highlights the potential of targeting SHP2's allosteric site for therapeutic purposes.

4. PF-06747775 []

Compound Description: PF-06747775 is a high-affinity irreversible inhibitor specifically designed to target oncogenic EGFR mutants while exhibiting selectivity over wild-type EGFR. [] This selectivity makes it a promising drug candidate for treating cancers driven by these specific EGFR mutations, where targeting wild-type EGFR can lead to unwanted side effects.

5. cis-N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N- phenylpropanamides []

Compound Description: This group of compounds, which includes the highly potent opioid analgesic ohmefentanyl, demonstrates the critical influence of stereochemistry on biological activity. [] The four stereoisomers of cis-N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide exhibit a wide range of potencies and affinities for opioid receptors, emphasizing the significance of stereochemistry in drug-receptor interactions. []

Properties

Product Name

(3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol

IUPAC Name

[(3R,4R)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-(2-ethoxyphenyl)methanone

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C19H27NO3/c1-3-23-17-10-5-4-9-16(17)18(21)20-12-11-19(22,14(2)13-20)15-7-6-8-15/h4-5,9-10,14-15,22H,3,6-8,11-13H2,1-2H3/t14-,19+/m1/s1

InChI Key

FDORMVXYABYSHM-KUHUBIRLSA-N

SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(C(C2)C)(C3CCC3)O

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(C(C2)C)(C3CCC3)O

Isomeric SMILES

CCOC1=CC=CC=C1C(=O)N2CC[C@]([C@@H](C2)C)(C3CCC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.